![molecular formula C28H27BrN2O7 B11149426 N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine](/img/structure/B11149426.png)
N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine
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Overview
Description
2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID is a complex organic compound that features a bromophenyl group, a furochromenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the furochromenyl core, bromination, and subsequent acetamido group attachment. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furochromenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and furochromenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID
- 2-(2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID
Uniqueness
The presence of the bromophenyl group in 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID distinguishes it from its chlorophenyl and fluorophenyl analogs, potentially leading to different biological activities and interactions.
Properties
Molecular Formula |
C28H27BrN2O7 |
---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H27BrN2O7/c1-4-14(2)26(27(34)35)31-25(33)12-30-24(32)10-19-15(3)18-9-20-21(16-5-7-17(29)8-6-16)13-37-22(20)11-23(18)38-28(19)36/h5-9,11,13-14,26H,4,10,12H2,1-3H3,(H,30,32)(H,31,33)(H,34,35)/t14-,26+/m0/s1 |
InChI Key |
KPBSHIAMKZYHCY-RMKBEBRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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